(S)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol
CAS No.:
Cat. No.: VC15983465
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O |
|---|---|
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | [(3S)-3-methyl-1,2,3,4-tetrahydroquinoxalin-6-yl]methanol |
| Standard InChI | InChI=1S/C10H14N2O/c1-7-5-11-9-3-2-8(6-13)4-10(9)12-7/h2-4,7,11-13H,5-6H2,1H3/t7-/m0/s1 |
| Standard InChI Key | AHVQFRHEQMSSOY-ZETCQYMHSA-N |
| Isomeric SMILES | C[C@H]1CNC2=C(N1)C=C(C=C2)CO |
| Canonical SMILES | CC1CNC2=C(N1)C=C(C=C2)CO |
Introduction
(S)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol is a chiral compound belonging to the tetrahydroquinoxaline family. It features a bicyclic structure consisting of a fused benzene and piperazine-like ring, with a hydroxymethyl group at the 6-position and a methyl group at the 3-position of the tetrahydroquinoxaline ring. The molecular formula of this compound is CHNO, with a molecular weight of approximately 178.23 g/mol .
Biological Activities and Applications
Tetrahydroquinoxaline derivatives, including (S)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol, exhibit diverse biological activities. These include potential roles in medicinal chemistry, particularly in the development of therapeutic agents. The specific biological activity of this compound may vary based on its structural characteristics and substituents.
| Biological Activity | Potential Applications |
|---|---|
| Antimicrobial Properties | Development of new antibiotics. |
| Neuroprotective Effects | Treatment of neurodegenerative diseases. |
| Anti-inflammatory Actions | Management of inflammatory conditions. |
Synthesis Methods
The synthesis of (S)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol typically involves several key steps, including the selection of appropriate solvents, temperature control during reactions, and purification techniques such as recrystallization or chromatography. These methods allow for the efficient production of the compound while providing opportunities for further modifications.
| Synthesis Step | Description |
|---|---|
| Solvent Selection | Choosing solvents that optimize reaction conditions. |
| Temperature Control | Maintaining optimal temperatures to ensure high yields. |
| Purification Techniques | Using recrystallization or chromatography to achieve purity. |
Mechanism of Action and Interaction Studies
Studies on the interactions of (S)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol with biological targets are essential for understanding its mechanism of action. These studies often involve in vitro assays and molecular docking simulations to predict binding affinities and interaction modes.
| Interaction Study | Method |
|---|---|
| In Vitro Assays | Evaluating biological activity in controlled environments. |
| Molecular Docking Simulations | Predicting how the compound binds to biological targets. |
Chirality and Structural Similarities
The chirality of (S)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol is significant as it can influence its biological activity and interactions. Several compounds share structural similarities with this compound, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1,2,3,4-Tetrahydroquinoxaline | Basic structure without substituents | Serves as a parent compound for derivatives. |
| Quinoxaline | Aromatic analog lacking hydrogen saturation | Exhibits different reactivity due to aromaticity. |
| 7-Chloro-1-methyl-3-methyl-tetrahydroquinoxaline | Contains chlorine substituent at position 7 | Enhanced antimicrobial properties due to chlorination. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume